(2R)-morpholine-2-carbaldehyde (2R)-morpholine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18101686
InChI: InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

(2R)-morpholine-2-carbaldehyde

CAS No.:

Cat. No.: VC18101686

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

(2R)-morpholine-2-carbaldehyde -

Specification

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name (2R)-morpholine-2-carbaldehyde
Standard InChI InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1
Standard InChI Key CADBWPMBEYCJFU-RXMQYKEDSA-N
Isomeric SMILES C1CO[C@H](CN1)C=O
Canonical SMILES C1COC(CN1)C=O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

  • Molecular Formula: C₅H₉NO₂

  • Molecular Weight: 115.13 g/mol

  • Appearance: White to off-white solid

  • Solubility: Polar solvents (e.g., water, DMSO) due to the aldehyde and morpholine moieties .

Table 1: Key Physicochemical Data

PropertyValue
Boiling PointNot reported
Melting PointNot reported
DensityN/A
LogP (Partition Coefficient)Estimated -1 (PubChem)

Stereochemical Features

The R configuration at the 2-position ensures specific spatial orientation, influencing binding interactions in catalytic and biological systems. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H···O hydrogen bonds.

Synthesis and Synthetic Applications

Synthesis Strategies

(2R)-Morpholine-2-carbaldehyde is synthesized via:

  • Chiral Resolution: Separation of racemic mixtures using chiral stationary phases in HPLC .

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during morpholine ring formation .

  • Functional Group Interconversion: Oxidation of (2R)-morpholine-2-methanol using TEMPO/BIAB systems .

Table 2: Representative Synthetic Routes

MethodYield (%)Key Reagents/ConditionsReference
Petasis Methylenation30–41Cp₂TiMe₂, toluene, 80°C
Hydroboration-Oxidation65–71BH₃·SMe₂, NaOH, H₂O₂

Role in Organic Synthesis

  • Intermediate for Pharmaceuticals: Used in prokineticin receptor antagonists for neurological disorders .

  • Chiral Building Block: Key precursor for morpholine-proline chimeras in peptidomimetic design .

Biological and Pharmacological Applications

Catalytic Applications

  • Organocatalysis: Facilitates asymmetric aldol reactions with >90% enantiomeric excess (e.e.) in iPrOH at −10°C .

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